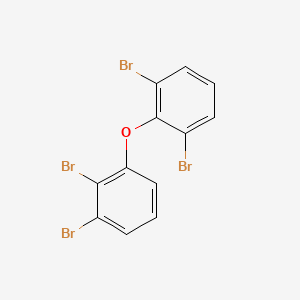
2,2',3,6'-Tetrabromodiphenyl ether
Overview
Description
2,2’,3,6’-Tetrabromodiphenyl ether is a type of polybrominated diphenyl ether (PBDE), an organobromine compound used as a flame retardant in consumer products . It is also known as an environmental pollutant .
Molecular Structure Analysis
The molecular formula of 2,2’,3,6’-Tetrabromodiphenyl ether is C12H6Br4O . It consists of two aromatic rings connected by an ether linkage, with four bromine atoms attached to the carbon atoms .Physical And Chemical Properties Analysis
The average mass of 2,2’,3,6’-Tetrabromodiphenyl ether is 485.791 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
“2,2’,3,6’-Tetrabromodiphenyl ether” is a type of Polybrominated Diphenyl Ethers (PBDEs), which are a class of organobromine compounds used as flame retardants . They are used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles .
One specific application of “2,2’,3,6’-Tetrabromodiphenyl ether” is in the field of environmental science. A study conducted by Stenotrophomonas sp. strain WZN-1 showed that this strain could degrade “2,2’,3,6’-Tetrabromodiphenyl ether” through the biological action of intracellular enzymes via the route of debromination and hydroxylation . The transcriptome sequencing indicated that the differentially expressed genes were related to transport, metabolism, and stress response .
-
Environmental Remediation
- Application: A study reported the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light . This system demonstrated both rapid and complete debromination of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min −1 .
- Method: The process involves the use of a nanocomposite catalyst and visible light to achieve the debromination .
- Results: The system demonstrated both rapid and complete debromination of 2,2’,4,4’-tetrabromodiphenyl ether (BDE-47), with an exceedingly large initial pseudo-first-order rate constant of 1.33 min −1 .
-
Flame Retardant
- Application: “2,2’,3,6’-Tetrabromodiphenyl ether” is a type of Polybrominated Diphenyl Ethers (PBDEs), which are a class of organobromine compounds used as flame retardants . They are used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles .
- Method: The compound is incorporated into the material during the manufacturing process to enhance its flame retardant properties .
- Results: The use of PBDEs as flame retardants has been successful in reducing the flammability of various products .
-
Analytical Standard
- Application: BDE No 47, which is a congener of “2,2’,3,6’-Tetrabromodiphenyl ether”, can be used as a reference standard for the identification of BDE No 47 congener in technical flame-retardant, Bromkal 70-5DE .
- Method: The identification is done using gas chromatography technique (GC) .
- Results: This allows for the accurate identification and quantification of BDE No 47 in various samples .
-
Environmental Pollutant
- Application: PBDEs, including “2,2’,3,6’-Tetrabromodiphenyl ether”, have been incorporated in a wide variety of common products and can now be found throughout the environment . They pose potential health hazards to humans and wildlife, and have been added to the Stockholm Convention on Persistent Organic Pollutants .
- Method: Monitoring and analysis of environmental samples can be done to detect the presence of these compounds .
- Results: The detection and quantification of these compounds in the environment can help in assessing the extent of pollution and in devising strategies for remediation .
Safety And Hazards
PBDEs, including 2,2’,3,6’-Tetrabromodiphenyl ether, are regarded as environmental pollutants and have been linked to various health issues, including neurobehavioral and developmental disorders, reproductive health issues, and alterations of thyroid function . They are also known to bioaccumulate, making them more dangerous .
Future Directions
The future directions for research on 2,2’,3,6’-Tetrabromodiphenyl ether could include further investigation into its synthesis, degradation, and effects on human health and the environment. In particular, understanding its mechanism of action could lead to the development of strategies to mitigate its impact .
properties
IUPAC Name |
1,2-dibromo-3-(2,6-dibromophenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4O/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUUKJRFSKCMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)Br)OC2=C(C=CC=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80879872 | |
| Record name | BDE-46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,6'-Tetrabromodiphenyl ether | |
CAS RN |
446254-22-4 | |
| Record name | 2,2',3,6'-Tetrabromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BDE-46 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80879872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,6'-TETRABROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H17Z96NRJ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




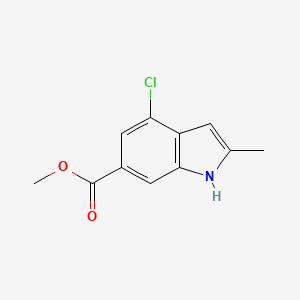
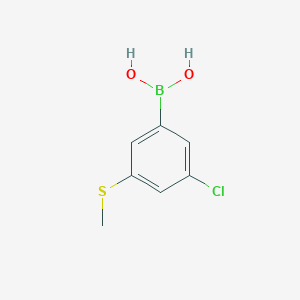
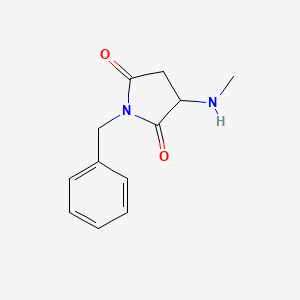
![[1-(Cyclopentyloxy)cyclohexyl]methanamine hydrochloride](/img/structure/B1457883.png)
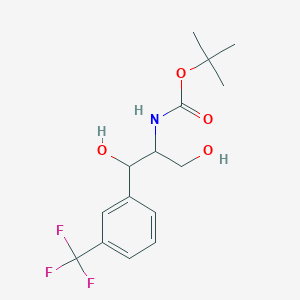
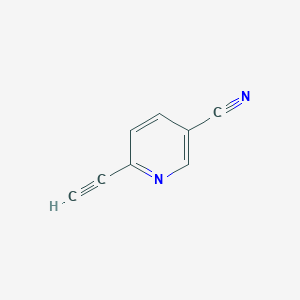
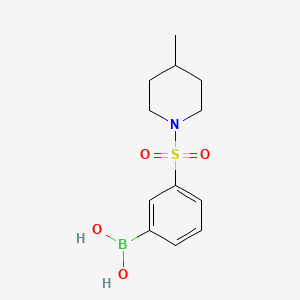


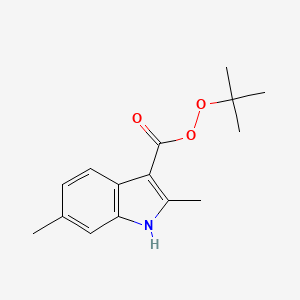
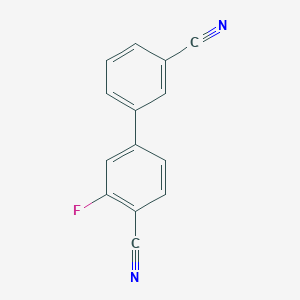
![N-(2-benzoyl-4-chlorophenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B1457899.png)
![4-[(2,5-Dimethylphenyl)sulfanyl]-2-phenylpyrimidine-5-carboxylic acid](/img/structure/B1457900.png)